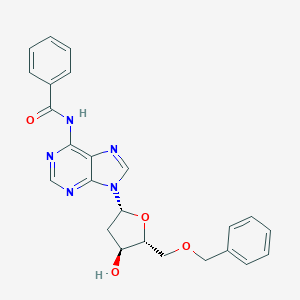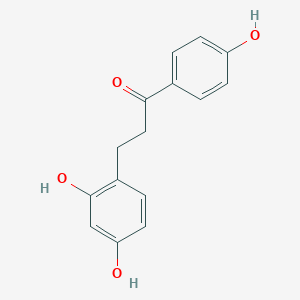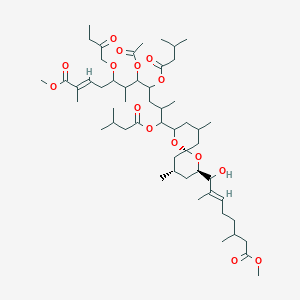
Didemnaketal B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didemnaketal B is a natural compound that is found in the marine organism Didemnum sp. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. Didemnaketal B has been found to possess various biological activities, making it a promising candidate for the development of new drugs and therapies.
Applications De Recherche Scientifique
Didemnaketal B has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make it a promising candidate for the development of new drugs and therapies. Didemnaketal B has been studied extensively in the field of cancer research, where it has been found to inhibit the growth of various cancer cell lines. Additionally, Didemnaketal B has been found to possess potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of Didemnaketal B is not fully understood. However, studies have suggested that it may work by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Didemnaketal B has also been found to modulate the immune system, leading to its anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
Didemnaketal B has been found to possess various biochemical and physiological effects. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and modulate the immune system. Additionally, Didemnaketal B has been found to possess potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Didemnaketal B in lab experiments is its potent biological activity. This compound has been found to possess various biological activities, making it a promising candidate for the development of new drugs and therapies. However, one of the limitations of using Didemnaketal B in lab experiments is its challenging synthesis method. This compound is challenging to synthesize, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research and development of Didemnaketal B. One of the future directions is to further investigate its mechanism of action. Understanding how Didemnaketal B works at the molecular level may lead to the development of more effective drugs and therapies. Another future direction is to investigate its potential applications in agriculture and industry. Didemnaketal B has been found to possess anti-microbial properties, making it a potential candidate for the development of new pesticides and preservatives. Additionally, Didemnaketal B has been found to possess anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Conclusion:
In conclusion, Didemnaketal B is a natural compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound has been found to possess various biological activities, making it a promising candidate for the development of new drugs and therapies. Although there are limitations to using Didemnaketal B in lab experiments, its potent biological activity makes it a valuable compound for scientific research. Further investigation into its mechanism of action and potential applications may lead to the development of new drugs and therapies that could benefit society.
Méthodes De Synthèse
Didemnaketal B is a complex molecule that is challenging to synthesize. However, several synthetic approaches have been developed to produce this compound. One of the most common methods for synthesizing Didemnaketal B is the total synthesis approach, where the compound is synthesized from scratch using various chemical reactions. Another method involves the isolation of Didemnaketal B from the marine organism Didemnum sp. using various extraction techniques.
Propriétés
Numéro CAS |
135257-48-6 |
|---|---|
Nom du produit |
Didemnaketal B |
Formule moléculaire |
C53H88O15 |
Poids moléculaire |
965.3 g/mol |
Nom IUPAC |
methyl (E)-7-acetyloxy-11-[(2R,4S,6R)-2-[(E)-1-hydroxy-8-methoxy-2,6-dimethyl-8-oxooct-2-enyl]-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-(2-oxobutoxy)undec-2-enoate |
InChI |
InChI=1S/C53H88O15/c1-16-41(55)30-63-42(21-20-37(10)52(60)62-15)39(12)51(64-40(13)54)44(65-47(57)22-31(2)3)27-38(11)50(66-48(58)23-32(4)5)45-25-35(8)29-53(68-45)28-34(7)24-43(67-53)49(59)36(9)19-17-18-33(6)26-46(56)61-14/h19-20,31-35,38-39,42-45,49-51,59H,16-18,21-30H2,1-15H3/b36-19+,37-20+/t33?,34-,35?,38?,39?,42?,43+,44?,45?,49?,50?,51?,53+/m0/s1 |
Clé InChI |
QGBBOZXSQTVDPO-KUCZHDBWSA-N |
SMILES isomérique |
CCC(=O)COC(C/C=C(\C)/C(=O)OC)C(C)C(C(CC(C)C(C1CC(C[C@]2(O1)C[C@H](C[C@@H](O2)C(/C(=C/CCC(C)CC(=O)OC)/C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |
SMILES |
CCC(=O)COC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=CCCC(C)CC(=O)OC)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |
SMILES canonique |
CCC(=O)COC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=CCCC(C)CC(=O)OC)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |
Synonymes |
didemnaketal B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



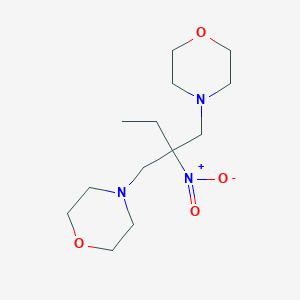
![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)
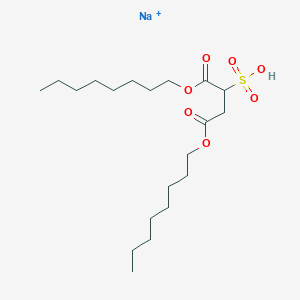

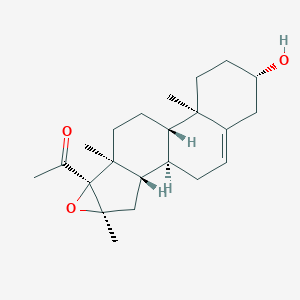
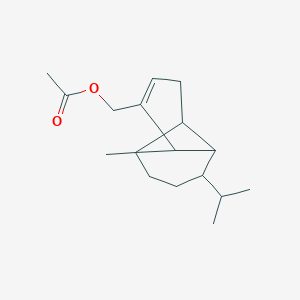
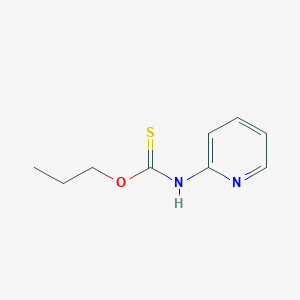
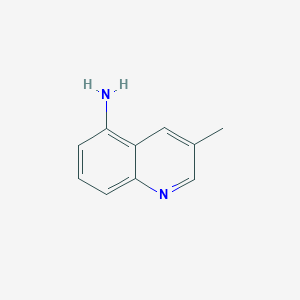
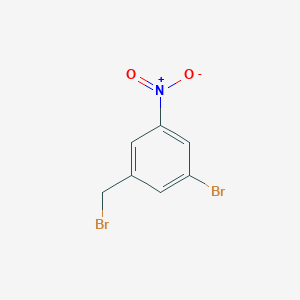
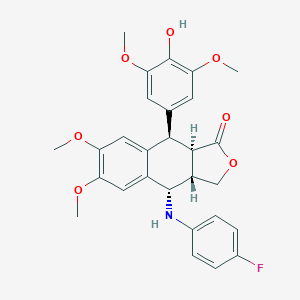
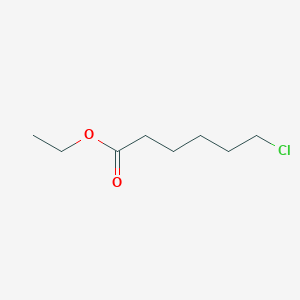
![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)
